molecular formula C25H22ClN3O2S B11144474 [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B11144474
M. Wt: 464.0 g/mol
InChI Key: SNICCDMHYPBUGZ-UHFFFAOYSA-N
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Description

The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (CAS: 1282116-27-1) features a methanone core bridging two heterocyclic moieties: a 4-(4-chlorophenyl)-4-hydroxypiperidine group and a 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole ring. Its molecular formula is C25H22ClN3O2S, with a molecular weight of 464.0 . Pyrazolone and thiazole derivatives are well-documented for their antimicrobial, antitumor, and anti-inflammatory properties .

Properties

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C25H22ClN3O2S/c26-20-10-8-19(9-11-20)25(31)12-16-28(17-13-25)23(30)22-21(18-6-2-1-3-7-18)27-24(32-22)29-14-4-5-15-29/h1-11,14-15,31H,12-13,16-17H2

InChI Key

SNICCDMHYPBUGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N=C(S3)N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Hydrogenation of Benzyl-Protected Precursors

A widely adopted method involves catalytic hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. As detailed in patent CN112538042, 30 g of the benzyl-protected precursor is mixed with 500 g water and 12 g palladium-carbon catalyst under hydrogen gas (0.1 MPa pressure) at 25°C for 24 hours. Post-reaction filtration and aqueous workup yield 4-(4-chlorophenyl)-4-piperidinol with 90% yield and 99% purity. Key advantages include mild conditions and high selectivity, though catalyst cost and hydrogenation safety protocols require consideration.

Alternative Deprotection Strategies

While less common, acid- or base-mediated deprotection of tert-butyl or other protecting groups has been explored. However, these methods often suffer from lower yields (60–75%) due to side reactions involving the hydroxyl group.

Synthesis of the Thiazole Moiety: 4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl

The thiazole ring is constructed via cyclocondensation reactions, with two principal approaches validated:

Hantzsch Thiazole Synthesis

Reaction of thioamides with α-halo ketones provides a reliable route. For example, 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine is synthesized by treating 4-phenyl-2-bromoacetophenone with thiourea derivatives in ethanol under reflux. Yields range from 70–85%, with purity dependent on recrystallization solvents.

Cyclization of Thiosemicarbazides

A 2020 study demonstrated that hydrazine-carbothioamide derivatives undergo base-catalyzed cyclization in methanol to form 2-aminothiazoles. Using phenyl isothiocyanate and hydrazides, this method achieves 62–99% yields, though scalability is limited by reagent toxicity.

Coupling Strategies for Methanone Bridge Formation

The final step involves linking the piperidine and thiazole units via a ketone bridge. Two coupling methodologies are prominent:

Friedel-Crafts Acylation

Reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl chloride in dichloromethane using aluminum chloride as a catalyst achieves coupling at 0–5°C. The reaction requires strict moisture control, yielding 65–78% product after column chromatography.

Direct Coupling via Carbodiimide Reagents

A more recent approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of the thiazole for coupling with the piperidine amine. Optimized in tetrahydrofuran (THF) at room temperature, this method achieves 82–90% yields with reduced side products.

Optimization and Industrial Scalability

Table 1: Piperidine Synthesis via Hydrogenation

ParameterValueSource
CatalystPd/C (5 wt%)
Temperature25°C
Pressure0.1 MPa H₂
Yield90%

Table 2: Thiazole Cyclization Yields

MethodReagentsYieldSource
HantzschThiourea, α-bromo ketone70–85%
ThiosemicarbazidePhenyl isothiocyanate62–99%

Table 3: Coupling Efficiency Comparison

MethodCatalystSolventYieldSource
Friedel-CraftsAlCl₃CH₂Cl₂65–78%
CarbodiimideEDC/HOBtTHF82–90%

Purification Challenges

Recrystallization from ethyl acetate/toluene mixtures improves purity (>98%) but risks hydroxyl group oxidation. Chromatography on silica gel with hexane/ethyl acetate gradients offers a safer alternative for lab-scale production.

Mechanistic Insights and Side Reactions

Hydrogenation Mechanism

The palladium catalyst facilitates hydrogenolysis of the benzyl group, with water acting as a proton source to stabilize intermediates. Over-hydrogenation of the chlorophenyl ring is negligible under controlled conditions.

Thiazole Cyclization Pathways

In Hantzsch synthesis, nucleophilic attack by sulfur on the α-carbon of the bromo ketone initiates ring closure, followed by dehydrohalogenation. Base-catalyzed routes proceed via thiosemicarbazide intermediates, with intramolecular dehydration forming the thiazole .

Chemical Reactions Analysis

Reactivity of the Piperidine Ring

The 4-hydroxypiperidine subunit undergoes reactions typical of secondary alcohols and amines:

Reaction Type Conditions/Reagents Outcome Reference
Alkylation Alkyl halides, K2_2CO3_3, DMFSubstitution at the piperidine nitrogen, forming N-alkyl derivatives.
Acylation Acetyl chloride, Et3_3N, CH2_2Cl2_2Formation of N-acetylpiperidine derivatives.
Oxidation PCC (Pyridinium chlorochromate)Oxidation of the hydroxyl group to a ketone, yielding a piperidone analog.

The hydroxyl group can also participate in hydrogen bonding, influencing solubility and crystallization behavior .

Chlorophenyl Group Modifications

The 4-chlorophenyl ring undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction Type Conditions/Reagents Outcome Reference
Nitration HNO3_3, H2_2SO4_4, 0–5°CMeta-nitro substitution due to chlorine’s deactivating effect.
Suzuki Coupling Pd(PPh3_3)4_4, aryl boronic acidReplacement of chlorine with aryl groups for structural diversification.

Nucleophilic aromatic substitution is less common due to the electron-withdrawing chlorine.

Thiazole Ring Reactions

The thiazole moiety (a 5-membered ring with sulfur and nitrogen) demonstrates distinct reactivity:

Reaction Type Conditions/Reagents Outcome Reference
Electrophilic Substitution Br2_2, FeBr3_3Bromination at the 4-position of the thiazole ring.
Coordination Metal ions (e.g., Zn2+^{2+})Formation of coordination complexes via the thiazole nitrogen.

The phenyl group at the 4-position of the thiazole ring sterically hinders some reactions.

Pyrrole Ring Reactivity

The 1H-pyrrole subunit undergoes electrophilic substitution preferentially at the α-position:

Reaction Type Conditions/Reagents Outcome Reference
Formylation DMF, POCl3_3 (Vilsmeier-Haack)Introduction of a formyl group at the pyrrole’s α-position.
Sulfonation SO3_3, pyridineSulfonation to enhance water solubility.

The electron-rich pyrrole ring also participates in cycloaddition reactions under specific conditions.

Methanone Group Transformations

The central methanone group (C=O) is moderately reactive:

Reaction Type Conditions/Reagents Outcome Reference
Reduction NaBH4_4, MeOHReduction to a secondary alcohol, altering pharmacokinetic properties.
Nucleophilic Addition Grignard reagentsFormation of tertiary alcohols, though steric hindrance limits efficiency.

Stability and Degradation Pathways

  • Hydrolysis : The thiazole ring is susceptible to acidic hydrolysis, leading to ring opening.

  • Photodegradation : Exposure to UV light causes cleavage of the chlorophenyl-thiazole bond .

  • Thermal Stability : Decomposes above 250°C, releasing CO and chlorinated byproducts.

Key Research Findings

  • Synthetic Optimization : Multi-step protocols using coupling reactions (e.g., Suzuki-Miyaura) achieve yields >75% for analogs .

  • Pharmacological Relevance : Derivatives with modified piperidine or thiazole subunits show enhanced dopamine receptor binding.

  • Structural-Activity Relationships :

    • Bromination of the thiazole improves metabolic stability.

    • N-Acylation of the piperidine reduces CNS penetration.

Scientific Research Applications

Synthesis and Characterization

Synthesis methods for this compound often involve multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization of the piperidine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The incorporation of a piperidine structure may enhance the bioactivity of 4-(4-chlorophenyl)-4-hydroxypiperidino[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Compounds containing thiazole structures have been tested against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound could possess similar antimicrobial effects, warranting further investigation into its efficacy against resistant strains .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this molecule may exhibit effects on neurotransmitter systems. Research into related compounds suggests potential applications in treating neurological disorders such as depression or anxiety by modulating serotonin or dopamine pathways .

Drug Development

The unique structure of 4-(4-chlorophenyl)-4-hydroxypiperidino[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone makes it a candidate for further drug development. Its ability to act as a lead compound could facilitate the design of new pharmaceuticals targeting specific biochemical pathways involved in disease processes .

Case Studies

Several studies have documented the biological activities of related compounds:

Study Compound Activity Findings
Study AThiazole DerivativeAnticancerInduced apoptosis in breast cancer cells
Study BPiperidine AnalogAntimicrobialEffective against MRSA strains
Study CNeuroactive CompoundNeuroprotectiveImproved cognitive function in animal models

Mechanism of Action

The mechanism by which [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name & Source Molecular Formula Molecular Weight Key Structural Features Inferred/Potential Bioactivity
[Target Compound] C25H22ClN3O2S 464.0 Chlorophenyl, hydroxypiperidino, pyrrole-thiazole Antitumor, antibacterial (inferred from analogs)
4-Chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one C16H13ClN4O2 ~350.8 Pyridazinone, methoxyphenyl, pyrrole-amino Unknown; pyridazinones often target kinases
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C16H12ClN3O 297.74 Pyrazole, amino, chlorophenyl Potential kinase inhibition (amino group enhances H-bonding)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C16H14F3N3OS 377.36 Thiophene, trifluoromethyl, piperazine CNS-targeting (piperazine common in antipsychotics)
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone C20H13ClN2O2S 380.84 Pyrazole, hydroxy, thiophene Antibacterial, antitumor (confirmed in studies)
[4-(4-Chlorophenyl)-4-hydroxypiperidino][4-(4-methoxyphenyl)-2-(pyrrol-1-yl)thiazol-5-yl]methanone C26H24ClN3O3S 494.0 Methoxyphenyl, hydroxypiperidino Enhanced lipophilicity (methoxy group)

Key Observations

Thiazole vs. Pyridazinone/Thiophene/Pyrazole: The thiazole ring in the target compound provides a rigid, electron-deficient aromatic system, favoring interactions with enzymes or receptors via lone-pair donation.

Substituent Effects: The 4-hydroxypiperidino group in the target compound improves solubility compared to methoxyphenyl () or trifluoromethyl () analogs. However, methoxy groups enhance membrane permeability . Pyrrole in the thiazole ring (target compound) may engage in π-stacking, whereas thiophene () introduces sulfur-mediated hydrophobic interactions .

Biological Activity: Pyrazolone derivatives with thiophene () demonstrate confirmed antitumor activity, suggesting the target compound’s pyrrole-thiazole system could exhibit similar or enhanced effects .

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic molecule that belongs to the class of phenylpiperidines. This article discusses its biological activity, focusing on pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed through its components:

  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Chlorophenyl group : Contributes to the lipophilicity and biological activity.
  • Thiazole and pyrrole rings : Known for their roles in various biological activities.

The molecular formula is represented as C19H20ClN3OSC_{19}H_{20}ClN_{3}OS, with a molecular weight of approximately 367.89 g/mol.

Pharmacological Activity

Research indicates that derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine exhibit significant pharmacological activities. Notably:

  • Analgesic Effects : Studies show that derivatives synthesized from this compound demonstrate notable analgesic properties in animal models. For instance, a study reported that certain derivatives produced significant pain relief in male Wistar rats at a dosage of 50 mg/kg when tested using thermal stimuli (tail flick test) .
  • Antipsychotic Activity : The parent compound is structurally related to haloperidol, a well-known antipsychotic, suggesting potential antipsychotic effects. Its mechanism may involve dopamine receptor antagonism similar to that observed in typical antipsychotics .
  • Hypotensive Effects : Some derivatives have been shown to reduce blood pressure in normotensive rats, indicating potential use in treating hypertension .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available piperidine derivatives and chlorinated phenyl compounds.
  • Reaction Conditions : Common methods include refluxing in solvents like ethanol or using microwave-assisted synthesis for efficiency.

The following table summarizes some synthesized derivatives and their observed biological activities:

Compound NameStructureBiological Activity
Derivative AStructure AAnalgesic (50 mg/kg)
Derivative BStructure BAntipsychotic-like effects
Derivative CStructure CHypotensive activity

Case Study 1: Analgesic Activity

In a controlled study, various derivatives were tested for analgesic properties using the tail flick method. Results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced analgesic effects compared to standard analgesics like pethidine.

Case Study 2: Antipsychotic Potential

A comparative study evaluated the antipsychotic potential of derivatives against haloperidol. The results suggested that certain modifications improved efficacy while reducing side effects commonly associated with typical antipsychotics.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclocondensation (60–80°C optimal for thiazole stability) .
  • Catalyst purity in cross-coupling steps (Pd catalysts require inert atmospheres to prevent deactivation) .
  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .

Advanced: How can researchers optimize stereochemical control during the synthesis of the 4-hydroxypiperidine moiety?

Answer:
The 4-hydroxypiperidine group’s stereochemistry impacts bioactivity. Optimization strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydroxylation reactions to enforce enantiomeric excess (>90% ee reported with Sharpless epoxidation conditions) .
  • Crystallographic Monitoring : X-ray diffraction (XRD) of intermediates to confirm stereochemistry before proceeding to downstream steps .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in hydrolysis steps to selectively retain the desired diastereomer .

Data-Driven Example :
In a 2021 study, XRD analysis () revealed that β-hydroxylation of the piperidine ring under basic conditions led to a 70:30 diastereomer ratio, while acidic conditions favored a 95:5 ratio .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; thiazole C=O at ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-thiazole junction .
  • XRD : Essential for confirming spatial arrangement. reports a monoclinic crystal system (space group P2₁/c) with bond angles and torsional strain analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.12) .

Advanced: How do researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) require:

  • Standardized Assay Conditions : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM alters competitive inhibition outcomes) .
  • Meta-Analysis : Compare datasets using tools like RosettaLigand to model binding poses and identify assay-specific biases .
  • Orthogonal Validation : Pair in vitro kinase assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Case Study :
A 2024 study attributed conflicting IC₅₀ values (1.2 μM vs. 8.7 μM) to differences in buffer pH (7.4 vs. 6.8), which protonated the piperidine nitrogen, altering binding affinity .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition : Use purified kinases (e.g., JAK2, EGFR) with fluorescence-based ADP-Glo™ assays .
  • Cell Viability : Cancer cell lines (e.g., HeLa, MCF-7) treated with 0.1–100 μM compound for 48h, followed by MTT assays .
  • Membrane Permeability : Caco-2 monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models binding to kinase ATP pockets (e.g., docking score ≤-9 kcal/mol suggests strong affinity) .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : CoMFA or CoMSIA correlates structural features (e.g., 4-hydroxypiperidine’s logP) with bioactivity .

Example :
A 2023 QSAR study linked the 4-chlorophenyl group’s Hammett σ value (+0.23) to enhanced kinase inhibition, validated by SPR binding assays .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC (e.g., >90% stability at pH 7.4, <50% at pH 1.2) .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shift from 280 nm to 320 nm indicates breakdown) .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Metabolite Identification : LC-MS/MS detects hepatotoxic metabolites (e.g., hydroxylated piperidine derivatives) .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to reduce off-target effects .
  • CYP450 Profiling : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Data Insight :
In a 2022 study, acetylating the 4-hydroxypiperidine group reduced hepatotoxicity (ALT levels dropped from 120 U/L to 35 U/L in murine models) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

  • HPLC-UV : C18 column, mobile phase = 60:40 MeCN/H₂O (0.1% TFA), retention time ~8.2 min .
  • LC-MS/MS : MRM transition m/z 452→324 for quantification in plasma (LOQ = 1 ng/mL) .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged analogs) tracks cellular uptake .

Advanced: How do researchers address low solubility in aqueous assays?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility (up to 5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
  • Salt Formation : Hydrochloride salts improve water solubility (e.g., from 0.01 mg/mL to 2.5 mg/mL) .

Validation :
Dynamic light scattering (DLS) confirmed PLGA nanoparticles maintained colloidal stability for >72h in PBS .

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